4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Overview
Description
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is a heterocyclic compound with the molecular formula C7H9NO. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring.
Scientific Research Applications
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Its unique properties are explored for applications in material science and catalysis.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as tetrahydrofuro[3,2-c]pyridine a, have demonstrated excellent in vitro jak2 inhibitory activity .
Biochemical Pathways
Similar compounds have been shown to inhibit the jak2 pathway , which plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cell proliferation, differentiation, and apoptosis.
Result of Action
Similar compounds have demonstrated excellent in vitro jak2 inhibitory activity , which could potentially lead to effects such as reduced inflammation and immune response.
Action Environment
It’s worth noting that the compound should be stored in a refrigerator and shipped at room temperature , suggesting that temperature could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is through the Pictet–Spengler reaction. This method involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with aromatic aldehydes, followed by acid-catalyzed cyclization . The reaction typically proceeds under mild conditions, yielding the desired product in reasonable yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Pictet–Spengler reaction and related synthetic routes suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydrofuro[2,3-C]pyridine
- 4,5,6,7-Tetrahydrothieno[3,2-C]pyridine
- 4,5,6,7-Tetrahydro-4,5,7-trimethylpyrrolo[3,2-C]pyridine
Comparison: 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine is unique due to its specific ring fusion and electronic properties. Compared to its analogs, it exhibits distinct reactivity and biological activity profiles. For example, while 4,5,6,7-Tetrahydrothieno[3,2-C]pyridine is known for its anti-inflammatory properties, this compound shows superior JAK2 inhibitory activity .
Properties
IUPAC Name |
4,5,6,7-tetrahydrofuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXFGNVBRLEVBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding regarding the synthesis of 4,5,6,7-tetrahydrofuro[3,2-c]pyridines in the research?
A1: The research demonstrates that reacting 1-aryl-2-furfurylaminoethanols with trifluoroacetic acid leads to the formation of 7-aryl-4,5,6,7-tetrahydrofuro[3,2-c]pyridines as major products []. This reaction proceeds through a proposed mechanism involving a spirocyclic intermediate, which subsequently undergoes rearrangement to yield the final product. The isolation of these spiro compounds provides evidence supporting this proposed mechanism [].
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